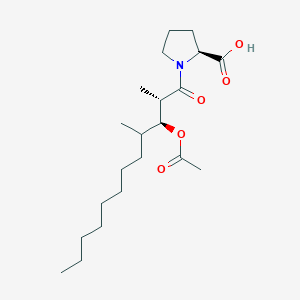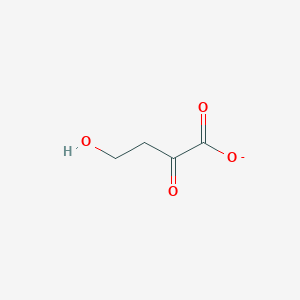
Hydrabamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrabamine dihydrochloride is a hydrochloride. It contains a hydrabamine.
Wissenschaftliche Forschungsanwendungen
Hydrate Formation and Stability
- Structural and Thermodynamic Characterization: Hydrabamine dihydrochloride is important in understanding hydrate formation, which affects solid-state properties crucial for chemical processing, handling, and storage. Studies on similar compounds, like phloroglucinol, highlight the importance of hydration in determining physical properties (Braun, Tocher, Price, & Griesser, 2012).
- Influence on Molecular Aggregation: Research on morphinanes, which have structural similarities, demonstrates how functional groups, water molecules, and counterions like Cl– influence molecular aggregation and solid-state properties (Braun, Gelbrich, Kahlenberg, & Griesser, 2014).
Chemical Reactions and Synthesis
- Aminostigmine Synthesis: Hydrabamine dihydrochloride can be involved in the synthesis of compounds like aminostigmine, an anticholinesterase drug, showcasing its role in pharmaceutical compound development (Prozorovskii et al., 2004).
- Diazo Compound Formation: It can be used in the generation of diazo compounds through dehydrogenation of hydrazones, demonstrating its utility in organic synthesis (Javed & Brewer, 2007).
Analytical and Diagnostic Applications
- Detection in Drinking Water: Its derivatives, like hydrazine, are analyzed in drinking water for safety assessments, indicating its relevance in environmental monitoring (Davis & Li, 2008).
- Bioimaging Applications: Derivatives like hydrazine are used in dual-response chemosensors for bioimaging in living cells, highlighting their role in biological research and diagnostics (He et al., 2020).
Industrial and Environmental Significance
- Carbon Dioxide Capture: Hydrazine derivatives are investigated for their potential in capturing carbon dioxide, an important environmental application (Lee et al., 2014).
Eigenschaften
Produktname |
Hydrabamine dihydrochloride |
|---|---|
Molekularformel |
C42H66Cl2N2 |
Molekulargewicht |
669.9 g/mol |
IUPAC-Name |
N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C42H64N2.2ClH/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42;;/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3;2*1H/t37-,38-,39-,40-,41+,42+;;/m0../s1 |
InChI-Schlüssel |
FBGKIVBTDNVGQM-XFRAEFFKSA-N |
Isomerische SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C.Cl.Cl |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1262360.png)












